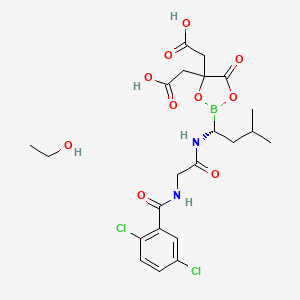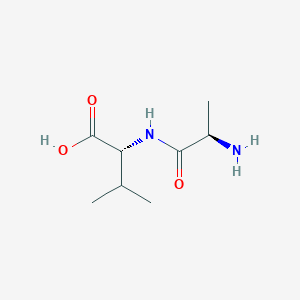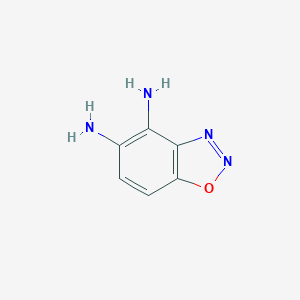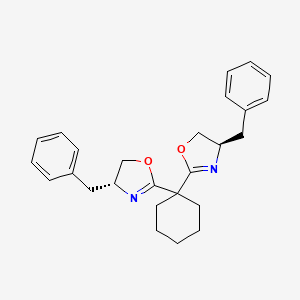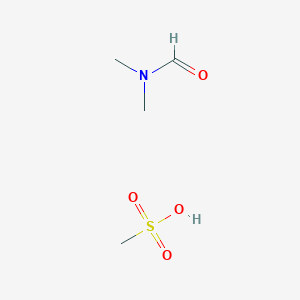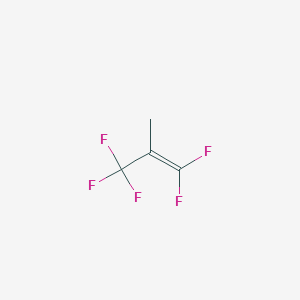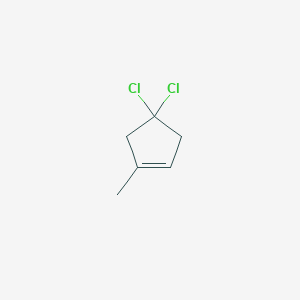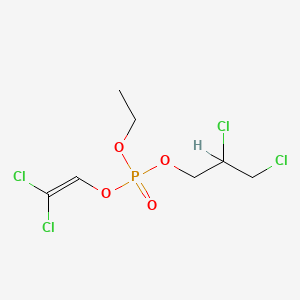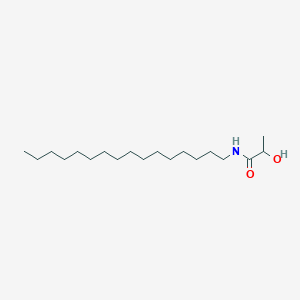
N-Hexadecyl-2-hydroxypropanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Hexadecyl-2-hydroxypropanamide is an organic compound with the molecular formula C19H39NO2. It is a derivative of propanamide, where the hydrogen atom of the amide group is replaced by a hexadecyl group, and the hydrogen atom of the hydroxyl group is replaced by a propyl group. This compound is known for its amphiphilic properties, making it useful in various industrial and scientific applications.
準備方法
Synthetic Routes and Reaction Conditions
N-Hexadecyl-2-hydroxypropanamide can be synthesized through the catalytic hydration of lactonitrile, which involves the conversion of lactonitrile to lactic acid, followed by the conversion of lactic acid to the corresponding carboxamide and secondary alcohol . The reaction typically requires a catalyst and specific reaction conditions, such as temperature and pressure, to achieve high yields.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale chemical processes that ensure the purity and consistency of the compound. These processes often include the use of advanced catalytic systems and continuous flow reactors to optimize the reaction conditions and maximize the yield.
化学反応の分析
Types of Reactions
N-Hexadecyl-2-hydroxypropanamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The amide group can be reduced to form an amine.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products Formed
Oxidation: Formation of carbonyl compounds.
Reduction: Formation of amines.
Substitution: Formation of various substituted derivatives.
科学的研究の応用
N-Hexadecyl-2-hydroxypropanamide has a wide range of applications in scientific research, including:
Chemistry: Used as a surfactant and emulsifying agent in various chemical reactions and formulations.
Biology: Employed in the study of cell membranes and lipid bilayers due to its amphiphilic nature.
Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Utilized in the production of cosmetics, personal care products, and industrial lubricants.
作用機序
The mechanism of action of N-Hexadecyl-2-hydroxypropanamide involves its interaction with lipid bilayers and cell membranes. Its amphiphilic nature allows it to integrate into lipid bilayers, altering their properties and affecting the function of membrane-bound proteins and receptors. This can lead to changes in cell signaling pathways and membrane fluidity .
類似化合物との比較
Similar Compounds
2-Hydroxypropanamide: A simpler analog with similar functional groups but lacking the long hexadecyl chain.
Cetyl palmitate: Another amphiphilic compound with similar applications in cosmetics and personal care products.
Uniqueness
N-Hexadecyl-2-hydroxypropanamide is unique due to its specific combination of a long hydrophobic hexadecyl chain and a hydrophilic hydroxyl group, which imparts distinct amphiphilic properties. This makes it particularly effective in applications requiring the stabilization of emulsions and the modification of lipid bilayers .
特性
CAS番号 |
5323-53-5 |
|---|---|
分子式 |
C19H39NO2 |
分子量 |
313.5 g/mol |
IUPAC名 |
N-hexadecyl-2-hydroxypropanamide |
InChI |
InChI=1S/C19H39NO2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20-19(22)18(2)21/h18,21H,3-17H2,1-2H3,(H,20,22) |
InChIキー |
SNUWGZLOWPBEIJ-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCCCCCNC(=O)C(C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


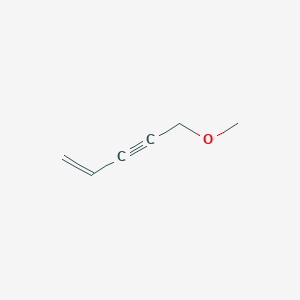
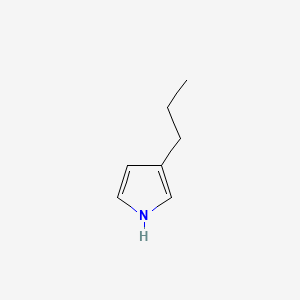
![Methyl 2-[2-[2-(2-cyanopropan-2-ylamino)-2-oxoethyl]-1,3-dioxolan-2-yl]acetate](/img/structure/B14747256.png)
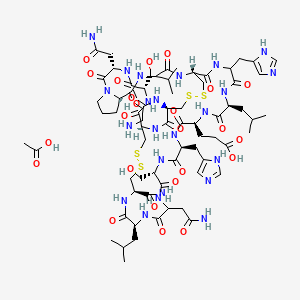
![1-Acetyl-3-oxo-2,3-dihydro-1h-pyrrolo[2,3-b]pyridine-2-carboxylic acid](/img/structure/B14747266.png)
